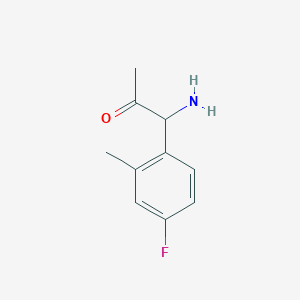
1-Amino-1-(4-fluoro-2-methylphenyl)acetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1-(4-fluoro-2-methylphenyl)acetone is a chemical compound with the molecular formula C10H12FNO and a molar mass of 181.21 g/mol It is characterized by the presence of an amino group, a fluoro-substituted phenyl ring, and an acetone moiety
Preparation Methods
The synthesis of 1-Amino-1-(4-fluoro-2-methylphenyl)acetone typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-2-methylbenzaldehyde and an appropriate amine.
Reaction Conditions: The aldehyde undergoes a condensation reaction with the amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production: Industrial methods may involve optimized reaction conditions, including controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
1-Amino-1-(4-fluoro-2-methylphenyl)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Scientific Research Applications
1-Amino-1-(4-fluoro-2-methylphenyl)acetone has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-1-(4-fluoro-2-methylphenyl)acetone involves its interaction with molecular targets such as enzymes or receptors. The fluoro-substituted phenyl ring and amino group contribute to its binding affinity and specificity. The compound may modulate biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
1-Amino-1-(4-fluoro-2-methylphenyl)acetone can be compared with similar compounds such as:
1-Amino-1-(4-chloro-2-methylphenyl)acetone: Similar structure but with a chlorine substituent instead of fluorine.
1-Amino-1-(4-fluoro-2-ethylphenyl)acetone: Similar structure but with an ethyl group instead of a methyl group.
1-Amino-1-(4-fluoro-2-methylphenyl)propanone: Similar structure but with a propanone moiety instead of acetone.
Biological Activity
1-Amino-1-(4-fluoro-2-methylphenyl)acetone, a compound with the molecular formula C10H12FNO, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, pharmacological implications, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C10H12FNO |
| Molecular Weight | 183.21 g/mol |
| IUPAC Name | This compound |
| CAS Number | 55294904 |
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The amino group can form hydrogen bonds with active site residues of enzymes and receptors, while the fluorine atom may enhance lipophilicity and binding affinity. These interactions can modulate enzyme activity and receptor signaling pathways, which are crucial for its pharmacological effects.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of amino-acid conjugated compounds have shown promising antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has been studied in the context of neuronal nitric oxide synthase (nNOS) inhibition, which is relevant for neurodegenerative diseases. Compounds with similar structures have shown selective inhibition against nNOS with promising selectivity over other nitric oxide synthase isoforms .
Case Studies
- Neuroprotective Effects : A study explored the neuroprotective properties of related compounds in models of neurodegeneration, demonstrating that modifications at the phenyl ring could enhance potency against nNOS while maintaining selectivity .
- Anticancer Activity : Another investigation assessed the anticancer potential of amino-acid conjugated derivatives, showing that certain modifications led to improved activity against cancer cell lines .
Research Findings
A summary of key research findings related to the biological activity of this compound is presented below:
Properties
Molecular Formula |
C10H12FNO |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
1-amino-1-(4-fluoro-2-methylphenyl)propan-2-one |
InChI |
InChI=1S/C10H12FNO/c1-6-5-8(11)3-4-9(6)10(12)7(2)13/h3-5,10H,12H2,1-2H3 |
InChI Key |
YSIMLJZRMQMUKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(C(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















